molecular formula C24H30N2O2 B154622 Desmethylmoramide CAS No. 1767-88-0

Desmethylmoramide

Cat. No.: B154622
CAS No.: 1767-88-0
M. Wt: 378.5 g/mol
InChI Key: JRPANCYSRUEJDY-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Specific synthetic routes and reaction conditions for desmethylmoramide are not widely documented.
    • it shares structural similarities with known opioids.
    • Industrial production methods are not available due to its limited use and lack of commercialization.
  • Chemical Reactions Analysis

    • Desmethylmoramide likely undergoes reactions typical of amides and aromatic compounds.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions would depend on the specific reaction, but standard reagents for these types of transformations apply.
    • Major products formed would vary based on the reaction type.
  • Scientific Research Applications

    • Desmethylmoramide’s research applications are scarce, given its limited development.
    • In chemistry, it serves as a model compound for studying amide reactions.
    • In biology and medicine, its use is minimal due to its lack of clinical application.
    • In industry, no significant applications are reported.
  • Mechanism of Action

    • The exact mechanism by which desmethylmoramide exerts its effects remains unclear.
    • It likely interacts with opioid receptors, modulating pain perception.
    • Molecular targets and pathways involved require further investigation.
  • Comparison with Similar Compounds

    • Desmethylmoramide’s uniqueness lies in its structural relationship to dextromoramide.
    • Similar compounds include dextromoramide, dipyanone, nufenoxole, and phenadoxone.

    Properties

    IUPAC Name

    4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H30N2O2/c27-23(26-14-7-8-15-26)24(21-9-3-1-4-10-21,22-11-5-2-6-12-22)13-16-25-17-19-28-20-18-25/h1-6,9-12H,7-8,13-20H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JRPANCYSRUEJDY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCN(C1)C(=O)C(CCN2CCOCC2)(C3=CC=CC=C3)C4=CC=CC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H30N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60170172
    Record name Desmethylmoramide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60170172
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    378.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1767-88-0
    Record name 4-(4-Morpholinyl)-2,2-diphenyl-1-(1-pyrrolidinyl)-1-butanone
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1767-88-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Desmethylmoramide [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001767880
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Desmethylmoramide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60170172
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name DESMETHYLMORAMIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B1Z1V29C3
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What are the main metabolic pathways of Desmethylmoramide in humans and rats?

    A1: Research on the metabolic fate of this compound (DMM) reveals distinct pathways in rats and humans. In rats, DMM undergoes extensive metabolism, primarily through pyrrolidine ring and morpholine ring hydroxylation, often in combination. An N',N-bisdesalkyl metabolite was also observed in rat urine []. In contrast, human liver S9 fraction incubations yielded only two metabolites: a pyrrolidine hydroxy metabolite and an N-oxide []. This suggests species-specific differences in DMM metabolism. Interestingly, no Phase II metabolites were detected in either species [], highlighting a potential difference compared to other opioids.

    Q2: Can you identify potential urinary biomarkers for this compound use based on the research?

    A2: Yes, the research suggests potential urinary biomarkers for DMM use. Analysis of 24-hour pooled rat urine samples after DMM administration identified the hydroxy and dihydroxy metabolites as the most abundant excretion products []. These metabolites could serve as more reliable screening targets than the parent compound, which was barely detectable in the urine []. Further research is needed to confirm if these metabolites are similarly prevalent in human urine.

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